

UAMC-1110: A Technical Guide to Targeting the Tumor Microenvironment

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Compound of Interest

Compound Name: **UAMC-1110**

Cat. No.: **B611531**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **UAMC-1110**, a potent and selective inhibitor of Fibroblast Activation Protein (FAP), and its application in studying the tumor microenvironment (TME). **UAMC-1110** and its derivatives are pivotal tools in the research and development of novel cancer diagnostics and therapeutics.

Introduction to UAMC-1110 and Fibroblast Activation Protein (FAP)

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is highly expressed on the surface of cancer-associated fibroblasts (CAFs) within the TME of numerous epithelial cancers.^{[1][2]} Its expression in healthy adult tissues is generally low, making it an attractive target for selective cancer therapies and imaging agents.^[3] FAP plays a crucial role in tumor progression through remodeling of the extracellular matrix, promoting angiogenesis, and contributing to an immunosuppressive microenvironment.^[4]

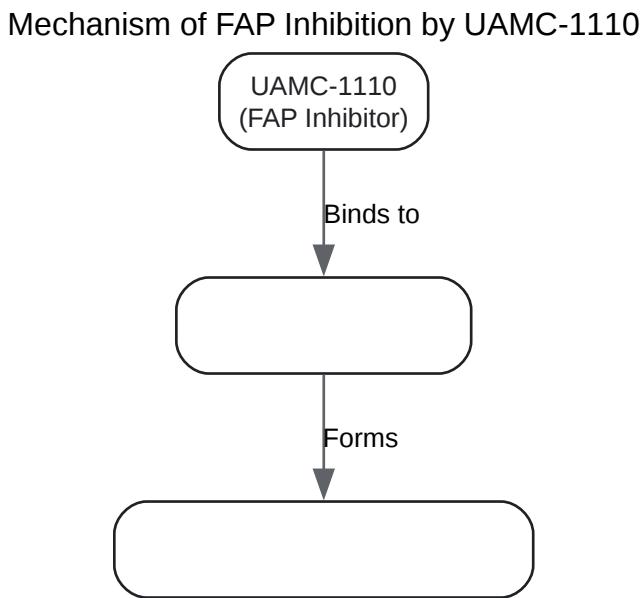
UAMC-1110 is a small molecule inhibitor characterized by its high potency and selectivity for FAP.^{[2][5]} Its chemical structure features a (4-quinolinoyl)glycyl-2-cyanopyrrolidine backbone, which is responsible for its inhibitory activity.^[1] The high affinity and selectivity of **UAMC-1110** have led to its extensive use as a foundational molecule for the development of FAP-targeted imaging agents and radiotheranostics.^{[6][7]}

Mechanism of Action

UAMC-1110 functions as a highly potent inhibitor of FAP, a member of the S9 family of serine proteases.^{[4][6]} The inhibitory mechanism is believed to involve the formation of a covalent bond between the carbonitrile group of **UAMC-1110** and the catalytic serine residue (Ser624) within the active site of FAP.^[4] This interaction leads to a stable, yet potentially reversible, inhibition of FAP's enzymatic activity.

The selectivity of **UAMC-1110** for FAP over other related proteases, such as prolyl oligopeptidase (PRO-PLP) and dipeptidyl peptidases (DPPs), is a key attribute that minimizes off-target effects.^{[1][5]}

Below is a diagram illustrating the proposed mechanism of FAP inhibition by **UAMC-1110**.



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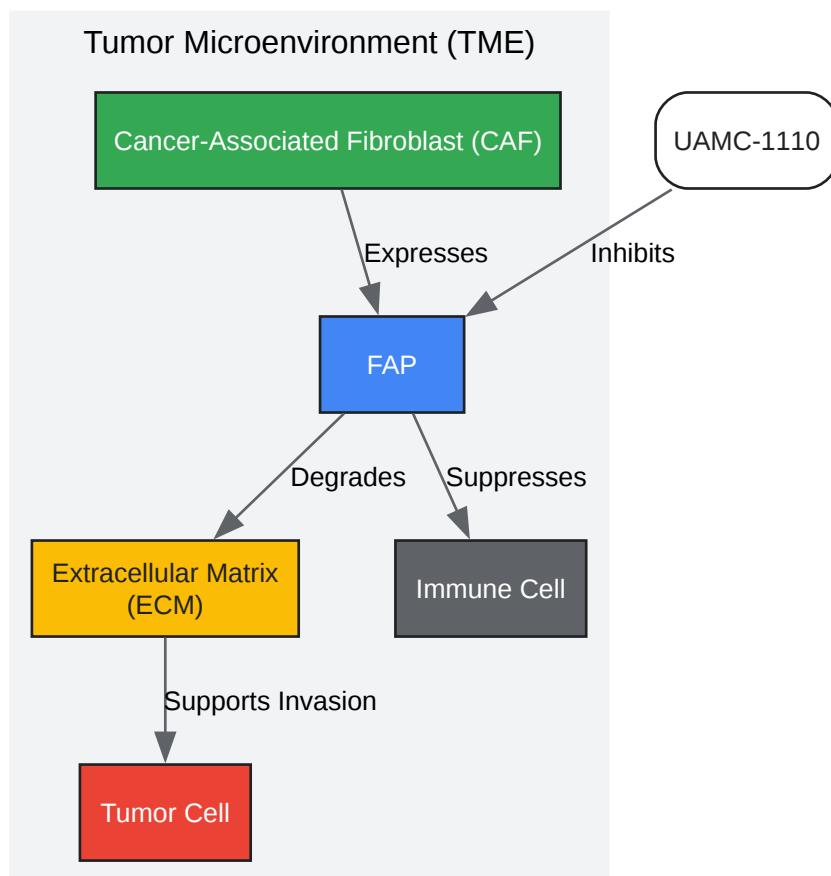
Caption: Proposed mechanism of FAP inhibition by **UAMC-1110**.

Role in the Tumor Microenvironment

By inhibiting FAP, **UAMC-1110** can modulate the activity of CAFs within the TME. This has several potential downstream effects that are beneficial for cancer therapy. The inhibition of FAP's proteolytic activity can lead to a reduction in extracellular matrix degradation, which in turn can impede tumor cell invasion and metastasis.^[4] Furthermore, targeting FAP may help to alleviate the immunosuppressive nature of the TME, potentially enhancing the efficacy of immunotherapies.

The signaling pathways influenced by FAP inhibition are complex and involve interactions between CAFs, cancer cells, and immune cells. A simplified representation of **UAMC-1110**'s interaction with the TME is provided below.

UAMC-1110 Targeting of the Tumor Microenvironment



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Caption: **UAMC-1110** targets FAP on CAFs within the TME.

Quantitative Data

The inhibitory potency and selectivity of **UAMC-1110** and its derivatives have been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of **UAMC-1110** and Derivatives

Compound	Target	IC50 (nM)	Reference
UAMC-1110	FAP	3.2	[5]
PREP	1800	[5]	
DPP9	4700	[6]	
UAMC1110-Biotin Probe	FAP	Subnanomolar	[4]
DPP4, DPP8, DPP9, PREP	Low micromolar	[4]	
UAMC1110-Cy3 Probe	FAP	Subnanomolar	[4]
DPP4, DPP8, DPP9, PREP	Low micromolar	[4]	
UAMC1110-Cy5 Probe	FAP	Subnanomolar	[4]
DPP8, DPP9	Some cross-reactivity	[4]	
[18F]1a (UAMC-1110 derivative)	FAP	6.11	[8]
[18F]1b (UAMC-1110 derivative)	FAP	15.1	[8]
[18F]1c (UAMC-1110 derivative)	FAP	92.1	[8]

Table 2: Cellular Uptake and Internalization

Radiotracer	Cell Line	Uptake after 60 min	Internalization Rate	Blocking with UAMC-1110	Reference
[18F]1a	A549-FAP	High	61%	86.9% reduction	[8]
[18F]1b	A549-FAP	High	57%	94.2% reduction	[8]
[68Ga]FAPI04	A549-FAP	Comparable to [18F]1a,b	64%	86.2% reduction	[8]

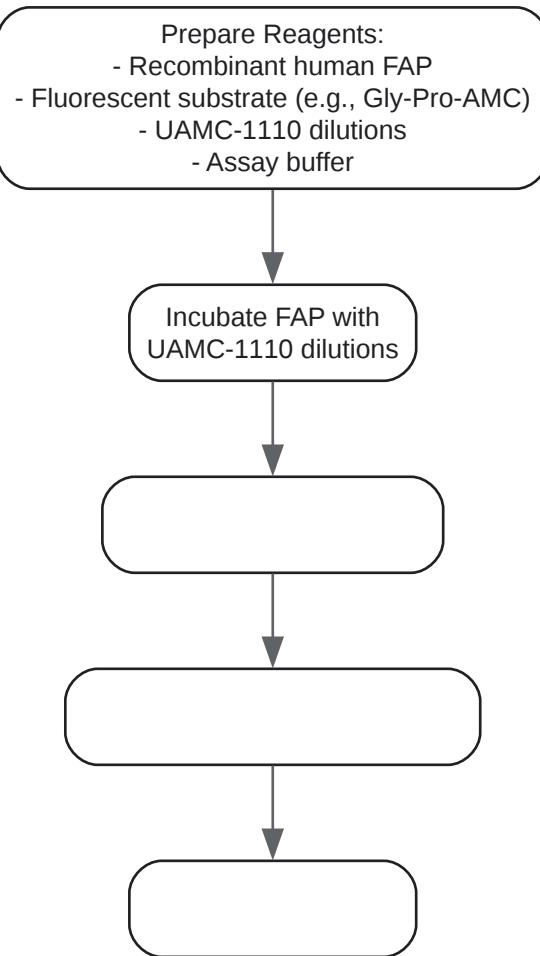
Experimental Protocols

This section provides an overview of common experimental methodologies used to study **UAMC-1110** and its derivatives.

In Vitro Enzyme Inhibition Assay (IC50 Determination)

This protocol is used to determine the concentration of an inhibitor required to reduce the enzymatic activity of FAP by 50%.

Workflow for FAP Inhibition Assay

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Caption: A typical workflow for an in vitro FAP inhibition assay.

Detailed Methodology:

- Reagent Preparation:
 - Dilute recombinant human FAP protein to a working concentration (e.g., 0.4 µg/mL) in an appropriate assay buffer (e.g., 25 mM Tris, 250 mM NaCl, pH 7.4).[\[8\]](#)

- Prepare a stock solution of the fluorescent substrate (e.g., Gly-Pro-AMC) and dilute to the final assay concentration (e.g., 40 μ M).[8]
- Prepare a serial dilution of **UAMC-1110** or its derivatives, typically ranging from picomolar to micromolar concentrations.[8]
- Assay Procedure:
 - In a 96-well plate, add the diluted inhibitor and the substrate.[8]
 - Initiate the reaction by adding the diluted FAP protein.[8]
 - Incubate the plate at 37°C for a specified time (e.g., 1 hour).[8]
- Data Acquisition and Analysis:
 - Measure the fluorescence signal using a plate reader at appropriate excitation and emission wavelengths.
 - Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Uptake and Internalization Assay

This assay quantifies the amount of a radiolabeled **UAMC-1110** derivative that is taken up by and internalized into FAP-expressing cells.

Detailed Methodology:

- Cell Culture:
 - Culture FAP-expressing cells (e.g., A549-FAP) to a suitable confluence in appropriate cell culture plates.[8]
- Uptake Experiment:
 - Add the radiolabeled compound (e.g., [18F]1a) to the cell culture and incubate for various time points (e.g., 5-120 min) at 37°C.[8]

- For blocking studies, pre-incubate the cells with a high concentration of non-labeled **UAMC-1110** before adding the radiolabeled compound.[8]
- After incubation, wash the cells with cold PBS to remove unbound radioactivity.
- Lyse the cells and measure the radioactivity using a gamma counter.
- Internalization Experiment:
 - Following the incubation with the radiolabeled compound, wash the cells with PBS.
 - To differentiate between surface-bound and internalized radioactivity, incubate the cells with an acidic buffer (e.g., glycine HCl, pH 2.2) to strip off surface-bound ligands.[8]
 - Collect the acidic buffer (surface-bound fraction) and lyse the cells (internalized fraction).
 - Measure the radioactivity in both fractions.
- Data Analysis:
 - Express cell uptake as a percentage of the total added radioactivity.
 - Calculate the internalization rate as the percentage of internalized radioactivity relative to the total cell-associated radioactivity.

Conclusion

UAMC-1110 is a cornerstone for the development of FAP-targeting agents. Its high potency and selectivity make it an invaluable tool for both fundamental research into the tumor microenvironment and the clinical development of novel diagnostic and therapeutic strategies. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this exciting field. Further research into **UAMC-1110** and its derivatives holds the promise of delivering more effective and personalized cancer treatments.

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